
2,2,2-Trifluoro-1-(morpholin-4-yl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trifluoro-1-(morpholin-4-yl)ethan-1-imine is a useful research compound. Its molecular formula is C6H9F3N2O and its molecular weight is 182.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fluorinated Derivatives
- Fluorine-rich 1,3,4-thiadiazole derivatives are prepared using a 1,3-dipolar cycloaddition of N-aryl-trifluoroacetonitrile imines with tertiary polyfluoroalkanethioamides, including 2,2,2-trifluoromethylated analogs of 1-(morpholin-4-yl)ethanethione. This process is significant in developing novel fluorinated compounds, which have extensive applications in pharmaceuticals and agrochemicals (Utecht-Jarzyńska et al., 2020).
DNA-Dependent Protein Kinase Inhibitors
- The compound 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a derivative of 2,2,2-trifluoromethanesulfonate, is a key intermediate in synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors. These inhibitors are crucial in the development of new cancer therapies (Aristegui et al., 2006).
Synthesis of Perfluoro(propoxypropoxy) Olefins
- The reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with secondary amines, including morpholine, leads to the formation of perfluoro-2-propoxy-3(1H′)-ethoxy-2″-alkoxypropanes. These compounds are essential in developing materials with unique properties due to their high fluorine content (Furin et al., 2000).
Electrophilic Fluorination
- Compounds like 1-morpholinocyclohexene are used in electrophilic fluorination, producing fluorinated derivatives. This process is significant in synthesizing new fluorinated organic compounds, which are highly valuable in various industrial applications (Banks et al., 1997).
Synthesis of Quinolines
- New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines are synthesized via Buchwald–Hartwig amination. These compounds have applications in photophysics and biomolecular binding, which can be pivotal in drug discovery and molecular biology research (Bonacorso et al., 2018).
Synthesis of Schiff Base Complexes
- A morpholine-based Schiff base is synthesized for potential applications in anticancer activities. The synthesis and characterization of these complexes are important in developing new chemotherapeutic agents (Rezaeivala et al., 2020).
Properties
IUPAC Name |
2,2,2-trifluoro-1-morpholin-4-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(10)11-1-3-12-4-2-11/h10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWKKRFJQDYVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

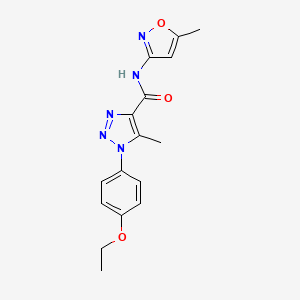
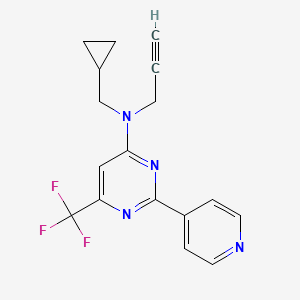

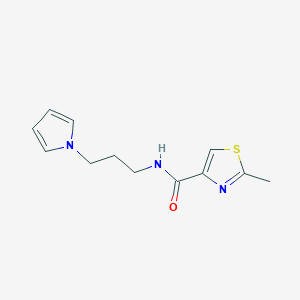
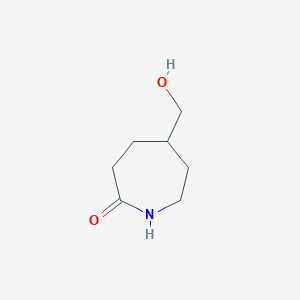
![4-Amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2615014.png)
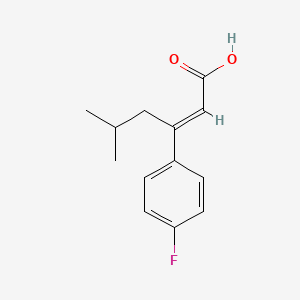
![2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2615017.png)
![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)


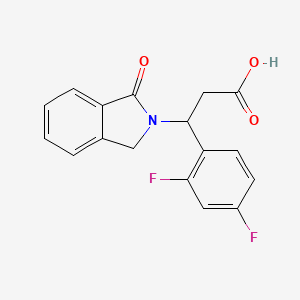
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)
